2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSPPIOEMADOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or piperidine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Overview
The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves:
- Formation of the Piperidine Moiety : Achieved through nucleophilic substitution.
- Introduction of the Fluorine Atom : Accomplished via electrophilic fluorination.
- Boronic Acid Formation : Typically via palladium-catalyzed borylation reactions.
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Key Features |
|---|---|
| Suzuki-Miyaura | Forms C-C bonds using boronic acids |
| Nucleophilic Substitution | Reacts at fluorine or piperidine sites |
Biological Applications
Research indicates potential uses in biochemistry as a biochemical probe due to its interaction with various biomolecules. The compound's ability to modulate biological pathways makes it valuable in studying cellular processes.
Medicinal Chemistry
Ongoing investigations are exploring its efficacy as a therapeutic agent, particularly in cancer treatment. Boron-containing compounds like this one are being studied for their ability to enhance the effectiveness of certain drugs through targeted delivery mechanisms.
Case Study 1: Antagonism of CXCR1 and CXCR2
A study highlighted the compound's role as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression. The findings suggest that derivatives of boronic acids can effectively inhibit receptor activation, presenting new avenues for drug development in oncology and immunology .
Case Study 2: Synthesis Optimization
Research into optimizing the synthesis of boronic acid derivatives has demonstrated that modifications to the piperidine moiety can significantly affect the reactivity and selectivity in chemical reactions. This optimization is crucial for enhancing the efficiency of drug discovery processes .
Mechanism of Action
The mechanism by which 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s molecular targets include enzymes and receptors that contain nucleophilic sites, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Properties
Fluorine-Substituted Analogs :
- 4-Fluorophenylboronic acid : Exhibits higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted phenylboronic acid due to fluorine’s electron-withdrawing effect, which enhances the electrophilicity of the boron center .
- 2-Fluoro-5-pyridylboronic acid (CAS 351019-18-6): Shares a fluorine substituent but lacks the piperidinylmethyl group, resulting in reduced steric hindrance and distinct electronic properties .
Piperidine-Containing Analogs :
Reactivity in Cross-Coupling Reactions
- The bulky piperidinylmethyl group in the target compound may slow transmetallation steps in cross-coupling reactions, contrasting with the enhanced reactivity of 4-fluorophenylboronic acid .
Solubility and Stability
- Phenylboronic acid: Highly soluble in ethers and ketones (e.g., 3-pentanone, dipropyl ether) but poorly soluble in hydrocarbons .
- Pinacol ester of phenylboronic acid : Improved solubility in chloroform and hydrocarbons compared to the parent acid .
Biological Activity
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS No. 1228594-52-2) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a fluorine atom, a piperidine ring, and a boronic acid functional group, which contribute to its reactivity and interaction with biological targets.
The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to bind covalently to the active sites of serine proteases and other enzymes, thereby modulating their activity. This compound has been studied for its potential to inhibit specific molecular pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, leading to reduced viability and proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 27 µg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inhibition of PD-L1 Interaction : A study focused on small-molecule inhibitors targeting PD-L1/PD-1 interactions demonstrated that derivatives similar to this compound could effectively block immune checkpoint pathways, enhancing anti-tumor immunity .
- Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols. The synergistic effects observed suggest a promising avenue for future clinical applications.
Q & A
Q. Conflicting reports on the stability of the boronic acid group under acidic conditions: How to reconcile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
